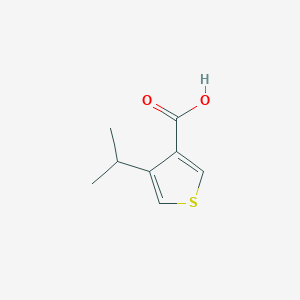
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a 2-chlorophenyl group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(2-chlorophenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2-Chlorophenyl)ethanol+4-Methylbenzenesulfonyl chloride→2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield 2-(2-chlorophenyl)ethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Acidic or basic conditions for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-(2-chlorophenyl)ethyl can be obtained.
Hydrolysis Products: 2-(2-Chlorophenyl)ethanol and 4-methylbenzenesulfonic acid.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to modify pharmacologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic properties.
Material Science: It may be used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate depends on its application. In organic synthesis, it acts as a sulfonate ester, participating in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. In medicinal chemistry, the compound may interact with biological targets through its chlorophenyl and sulfonate moieties, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonamide
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonic acid
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonyl chloride
Comparison:
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonamide: This compound contains an amide group instead of an ester, which may alter its reactivity and applications.
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonic acid: The presence of a free sulfonic acid group makes this compound more acidic and potentially more reactive in certain conditions.
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonyl chloride: This compound is a sulfonyl chloride, which is highly reactive and can be used to introduce sulfonate groups into other molecules.
The uniqueness of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it useful in various synthetic and research applications.
Propiedades
Número CAS |
119779-14-5 |
|---|---|
Fórmula molecular |
C15H15ClO3S |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15ClO3S/c1-12-6-8-14(9-7-12)20(17,18)19-11-10-13-4-2-3-5-15(13)16/h2-9H,10-11H2,1H3 |
Clave InChI |
BXKSOWQVZJWLQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
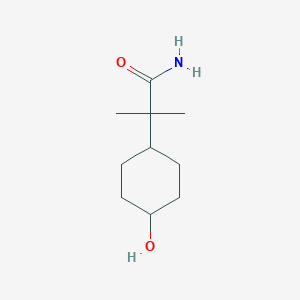
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)

![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
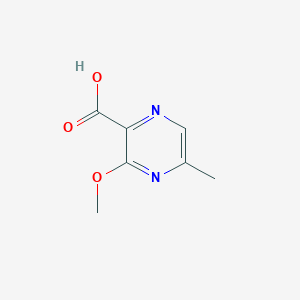
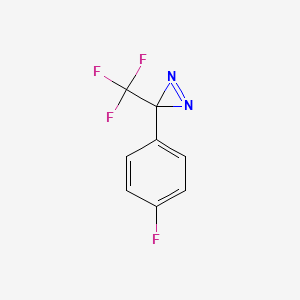


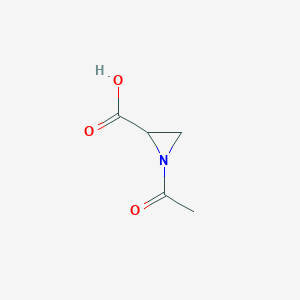
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
